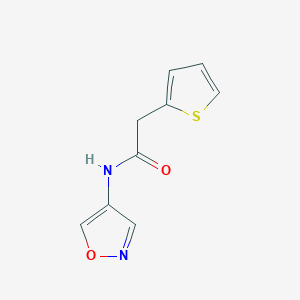

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide

Description

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring an isoxazole ring at the acetamide nitrogen and a thiophene moiety at the α-carbon. Characterization would typically employ techniques like FT-IR, NMR (¹H and ¹³C), and X-ray crystallography to confirm regiochemistry and purity . Isoxazole and thiophene rings are pharmacologically relevant due to their electronic and steric properties, which influence bioavailability and target binding.

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(4-8-2-1-3-14-8)11-7-5-10-13-6-7/h1-3,5-6H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYGIZLQCSDYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide typically involves the formation of the isoxazole and thiophene rings followed by their coupling. Common synthetic routes may include:

Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

Coupling Reaction: The final step involves coupling the isoxazole and thiophene rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Isoxazole Ring

The isoxazole ring undergoes electrophilic substitution and ring-opening reactions due to its electron-rich nature.

Electrophilic Substitution

-

Nitration : The isoxazole ring can undergo nitration at the 5-position under mild acidic conditions (e.g., HNO₃/H₂SO₄) to yield 5-nitroisoxazole derivatives .

-

Halogenation : Chlorination or bromination occurs selectively at the 4-position using reagents like N-bromosuccinimide (NBS) in CCl₄ .

Ring-Opening Reactions

-

Hydrolysis under basic conditions (e.g., NaOH) cleaves the isoxazole ring to form β-keto amides, which can further decarboxylate .

Reactivity of the Thiophene Moiety

The thiophene ring participates in electrophilic substitution and oxidation reactions.

Electrophilic Substitution

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position of the thiophene ring.

-

Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl₃ to form 2-acetylthiophene derivatives.

Oxidation

-

Oxidation with H₂O₂ or m-CPBA converts the thiophene ring to a sulfoxide or sulfone, altering electronic properties.

Acetamide Functional Group Transformations

The acetamide group undergoes hydrolysis and nucleophilic substitution.

Hydrolysis

-

Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond, yielding 2-(thiophen-2-yl)acetic acid and isoxazol-4-amine.

Nucleophilic Substitution

-

The amide nitrogen reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form N-alkylated derivatives .

Cycloaddition Reactions

The compound’s unsaturated bonds enable cycloadditions:

[3+2] Cycloaddition

-

Reacts with nitrile oxides to form isoxazoline-fused hybrids, leveraging the electron-deficient alkenes in the acetamide group .

Biological Activity-Driven Modifications

Analogous compounds exhibit bioactivity through targeted modifications:

Anticancer Derivatives

-

Introducing methoxy or hydroxyl groups on the thiophene ring enhances cytotoxicity. For example, derivatives with 4-methoxyphenyl substituents show IC₅₀ values <1 µM against DU145 prostate cancer cells .

Antimicrobial Derivatives

-

Isoxazole-thiophene hybrids demonstrate potent antitubercular activity (MIC = 14–29 µM) when functionalized with electron-withdrawing groups .

Comparative Reaction Table

Scientific Research Applications

Analgesic and Anti-inflammatory Activity

Isoxazole derivatives, including N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide, have been extensively studied for their analgesic and anti-inflammatory properties. Research has shown that compounds with isoxazole structures can selectively inhibit cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes.

Key Findings:

- Selective COX-2 Inhibition: Some isoxazole derivatives exhibit significant selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects typically associated with non-selective NSAIDs. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced anti-inflammatory activity in various animal models, such as the carrageenan-induced paw edema method .

| Compound | COX Selectivity | Anti-inflammatory Activity |

|---|---|---|

| 6-Methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | High | Significant reduction in edema |

| 4,5-Diphenyl isoxazolines | Moderate | Potent analgesic effects |

Antitumor and Anticancer Activity

The potential of this compound as an antitumor agent has been highlighted in several studies. Isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxic Activity: A series of N-substituted isoxazoles were tested against human cancer cell lines such as K562 (leukemia) and A549 (lung cancer). Compounds displayed IC50 values ranging from 0.04 to 12 µM, indicating potent cytotoxicity comparable to established antitumor agents .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| N-phenyl isoxazoles | K562 | 0.04 |

| 3,4-diaryl isoxazoles | A549 | 12.00 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been a focus of research. Isoxazole derivatives have shown promising activity against both bacterial and fungal strains.

Research Insights:

- Bacterial Inhibition: Compounds with thiophenyl substitutions exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The presence of chlorine substituents on the aromatic ring was correlated with increased lipid solubility and enhanced antimicrobial efficacy .

| Compound | Target Organism | Activity Level |

|---|---|---|

| 5-(heteroaryl)isoxazoles | E. coli | Significant |

| 4,5-dihydro isoxazoles | S. aureus | Moderate to High |

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

Key Observations :

- Higher yields (e.g., 91% for A35) correlate with less sterically hindered substituents .

- Lower yields (e.g., 53% for Compound 12) may result from electron-withdrawing groups (e.g., nitro-furyl) complicating cyclization .

- The target compound’s synthesis likely mirrors ’s EDCI/HOBt-mediated coupling, though yields remain unverified .

Physicochemical Properties

Melting points and solubility are influenced by substituent rigidity and polarity:

- A28–A35 : High melting points (190–265°C) due to crystalline packing of thiazole and chlorophenyl groups .

- Compounds 9–13: Lower melting points (147–207°C) with flexible thioxothiazolidinone cores .

- Thiophene-containing analogs : Moderate melting points (unreported for the target compound) predicted due to balanced aromaticity and flexibility .

Key Observations :

- Sulfonyl and quinazoline groups (e.g., Compounds 38–40) enhance anti-cancer potency via kinase inhibition .

Biological Activity

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.

1. Antimicrobial Activity

Isoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that isoxazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain isoxazole derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

2. Anticancer Activity

Research indicates that isoxazole compounds can inhibit cancer cell proliferation. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines, including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The compound was shown to induce cell cycle arrest in the G0/G1 phase and decrease cyclin-dependent kinase 4 (CDK4) levels, suggesting a mechanism of action that may involve cell cycle regulation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | 12.5 |

| MCF7 | 15.0 | |

| HCT116 | 10.0 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Isoxazoles often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Cell Cycle Regulation : The compound's effect on CDK4 suggests that it may interfere with cell cycle progression, which is a common target in cancer therapy.

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in preclinical models:

- Breast Cancer Model : In a study involving MCF7 cells, the administration of this compound led to a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Inflammation Model : In animal models of inflammation, compounds similar to this compound exhibited reduced edema and pain response, indicating their potential use in treating inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed for N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazole-acetamide derivatives are prepared by reacting amino-substituted heterocycles (e.g., 4-aminoisoxazole) with activated acetamide precursors (e.g., 2-(thiophen-2-yl)acetyl chloride) in the presence of catalysts like anhydrous AlCl₃ . Reaction monitoring via TLC and purification through recrystallization (using solvents like ethanol or acetic acid) are critical for yield optimization .

Q. What analytical techniques are essential for structural characterization?

X-ray crystallography is the gold standard for resolving the 3D structure, with refinement performed using programs like SHELXL . Complementary techniques include:

Q. What biological activities are associated with this compound?

Thiophene- and isoxazole-containing acetamides are studied for antimicrobial, anticancer, and anti-inflammatory properties. For instance, similar derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and inhibit cancer cell lines (e.g., IC₅₀: 12–25 µM in MCF-7 breast cancer cells) via kinase or protease inhibition .

Advanced Research Questions

Q. How can researchers address low synthetic yields of this compound?

Yield optimization requires systematic parameter screening:

- Catalyst selection : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to glacial acetic acid .

- Temperature control : Lower reaction temperatures (e.g., 50–60°C) minimize decomposition of thermally sensitive intermediates .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from structural analogs with subtle substituent variations. For example:

- Electron-withdrawing groups (e.g., nitro or fluoro) on the isoxazole ring enhance antimicrobial activity but reduce solubility, complicating in vivo efficacy .

- Steric effects : Bulky substituents on the thiophene moiety may hinder target binding, leading to false negatives in enzyme assays . Solution : Perform structure-activity relationship (SAR) studies with controlled substitution patterns and standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational strategies predict the compound’s electronic properties and binding modes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with reactivity and solubility . Molecular docking (e.g., Glide in Schrödinger Suite) predicts binding affinities to targets like HIV-1 reverse transcriptase or kinase domains, using crystallographic data (PDB: 2RKI) as templates .

Methodological Recommendations

- Crystallographic refinement : Use SHELX programs for high-resolution data to resolve disorder in the isoxazole-thiophene backbone .

- SAR workflow : Combine synthetic chemistry, in vitro screening, and MD simulations to validate target engagement .

- Data validation : Cross-reference NMR/X-ray data with computational models to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.